molecular formula C40H38N12O8S2. 2Na<br>C40H38N12Na2O8S2 B125262 C.I. Fluorescent brightener 260 CAS No. 16090-02-1

C.I. Fluorescent brightener 260

Cat. No. B125262
CAS RN: 16090-02-1
M. Wt: 924.9 g/mol
InChI Key: VUJGKADZTYCLIL-YHPRVSEPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“C.I. Fluorescent brightener 260” is a chemical compound with the molecular formula C40H38N12Na2O8S2 . It is also known by other names such as “Fluorescent brightener 71” and "Tinopal DMS" . This compound is used as an optical brightening agent, which absorbs light in the ultraviolet and violet region and re-emits light in the blue region .


Molecular Structure Analysis

The molecular structure of “C.I. Fluorescent brightener 260” is complex, with multiple aromatic rings and functional groups . The InChI representation of the molecule is InChI=1S/C40H40N12O8S2.2Na/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52;;/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; .


Physical And Chemical Properties Analysis

“C.I. Fluorescent brightener 260” appears as dry powder or large crystals . It has a melting point of over 270 °C . The solubility in water is not explicitly mentioned, but it’s suggested that the compound is an ionic compound, implying some degree of water solubility .

Scientific Research Applications

1. Biological Imaging and Sensing

Fluorescent brighteners, including C.I. Fluorescent Brightener 260, have significant applications in biological imaging and sensing. These compounds exhibit strong fluorescence and can be used for bioimaging, which is critical in medical research and diagnostics. For instance, fluorescent carbon nanoparticles (CQDs), a class similar to brighteners, have been used for bioimaging and drug delivery due to their high fluorescence and biocompatibility (Molaei, 2019). Similarly, the application of fluorescent brighteners in spore germination studies highlights their utility in biological systems (Darken & Swift, 1964).

2. Photocatalysis and Environmental Applications

Fluorescent brighteners are also used in photocatalysis, contributing to environmental applications like water purification. The incorporation of fluorescent carbon nanodots into photocatalytic systems has shown potential in the detoxification of organic dyes, demonstrating their environmental utility (Park et al., 2015).

3. Optoelectronics and Photovoltaics

In the field of optoelectronics, fluorescent brighteners have been explored for applications in light-emitting diodes (LEDs) and solar energy conversion. Their excellent near-UV-visible absorption properties make them suitable for use in devices like dye-sensitized photovoltaics (Chen et al., 2017).

4. Chemical Sensing and Food Safety

These compounds can be utilized in chemical sensing, as demonstrated in studies involving the detection of synthetic food colorants. The high fluorescent quantum yield and excellent photostability of carbon dots synthesized using green methods, for example, have been used for detecting tartrazine in food samples (Xu et al., 2015).

5. Textile Industry Applications

In the textile industry, fluorescent brighteners have been used to improve the whiteness and appearance of fabrics. Studies have investigated the application of fluorescent dyes to whiten wool, indicating their importance in textile enhancement (Morris & Mitchell, 1960).

Safety And Hazards

“C.I. Fluorescent brightener 260” should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should be stored in a cool, dry, dark location in a tightly sealed container or cylinder . It decomposes on heating and on burning, producing toxic and corrosive gases including nitrogen oxides and sulfur oxides .

Future Directions

The use of fluorescent brighteners, including “C.I. Fluorescent brightener 260”, is expected to continue in various industries such as paper, textiles, and detergents. Future research may focus on improving the stability and efficiency of these compounds, as well as exploring new applications in fields like bioimaging, photocatalysis, optoelectronics, and chemical sensing .

properties

IUPAC Name

disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N12O8S2.2Na/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52;;/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJGKADZTYCLIL-YHPRVSEPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N12O8S2. 2Na, C40H38N12Na2O8S2
Record name FLUORESCENT WHITENING AGENT 1
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24231-46-7 (Parent)
Record name Tinopal DMS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

924.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White solid; [ICSC] Off-white odorless granules or powder; [MSDSonline] Commercial form may also be aqueous slurry; [eChemPortal: SIDSUNEP], WHITE POWDER OR GRANULES
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorescent Brightener FWA-1
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4092
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FLUORESCENT WHITENING AGENT 1
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

not available
Record name FLUORESCENT WHITENING AGENT 1
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 5 mg/l at 25 °C., Solubility in water, g/100ml: 0.18 (slightly soluble)
Record name C.I. FLUORESCENT BRIGHTENER 260
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUORESCENT WHITENING AGENT 1
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

C.I. Fluorescent brightener 260

CAS RN

16090-02-1
Record name Tinopal DMS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 71
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O8YPR146
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name C.I. FLUORESCENT BRIGHTENER 260
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUORESCENT WHITENING AGENT 1
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

>270 °C
Record name C.I. FLUORESCENT BRIGHTENER 260
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

are known compounds which have valuable properties as fluorescent optical bleaching agents in detergent compositions for the laundering of textile goods. The preparation of these compounds is ordinarily carried out as follows. One molecular proportion of disodium 4,4'-diaminostilbene-2,2'-disulfonate is condensed with two molecular proportions of cyanuric chloride at low temperature (0°-5° C.); then, in the case of the compound of Formula I, one molecular proportion of the resulting disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate is aminated with two molecular proportions of aniline or morpholine at approximately 50° C.; and one molecular proportion of the resulting product, that is, disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate or disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate is aminated at 95°-100° C. with two molecular proportions of either morpholine or aniline, respectively, to produce disodium 4,4'-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate. In the case of the compound of Formula II, the intermediate disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-disulfonate is interacted with aniline at a somewhat higher temperature (usually in the range 30°-100° C.) to replace the four chloro substituents with four anilino groups. In each of these steps, sufficient alkali is added to the reaction mixture to keep it substantially neutral during the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Fluorescent brightener 260
Reactant of Route 2
Reactant of Route 2
C.I. Fluorescent brightener 260
Reactant of Route 3
Reactant of Route 3
C.I. Fluorescent brightener 260
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
C.I. Fluorescent brightener 260
Reactant of Route 5
Reactant of Route 5
C.I. Fluorescent brightener 260
Reactant of Route 6
Reactant of Route 6
C.I. Fluorescent brightener 260

Citations

For This Compound
8
Citations
MA Babizhayev - Recent patents on drug delivery & …, 2012 - ingentaconnect.com
Cataract is a leading cause of blindness worldwide and is responsible for ∼40-80% of the estimated 45 million cases of blindness that occur across the globe. In addition to providing …
Number of citations: 14 www.ingentaconnect.com
SL Johnson, VA Merrifield, DM Johnson - 2005 - Citeseer
As documented in my letter to you on November IO, 2005, ETAD North America revised its commitment by separating the category into a category for stilbene fluorescent brighteners …
Number of citations: 2 citeseerx.ist.psu.edu
С ТАКИГУТИ, ЮКИ НИСИНО, Х САИТО… - elibrary.ru
… Brightener 220 и флуоресцентный осветлитель CI Fluorescent Brightener 260. [0031] … 220, флуоресцентного осветлителя CI Fluorescent Brightener 260, флуоресцентного …
Number of citations: 0 elibrary.ru
T Platzek - Bundesgesundheitsblatt-Gesundheitsforschung …, 2002 - Springer
… Potenzen von Distyrylbiphenylsulfonat und CI Fluorescent Brightener 260 im Vergleich zum … (CI Fluorescent Brightener 220 und CI Fluorescent Brightener 260) fehlen experimentelle …
Number of citations: 4 link.springer.com
F FIGHTING, PDOF DUST, S DISPOSAL
Number of citations: 0
С ХАЛАФ, С МЕСКЕНС, КБ ДЖОНСОН, ЛД БЫРД - 2016 - elibrary.ru
Изобретение относится к способу машинного зрения для определения утечки из содержащей состав одноразовой капсулы в ходе производственного процесса, а также к …
Number of citations: 0 elibrary.ru
Р ЛОК, М ПИКСТОК - 2017 - elibrary.ru
… Fluorescent Brightener 351); CI Fluorescent Brightener 260, или … CI Fluorescent Brightener 260 может обладать следующей структурой (X): где CI fluorescent brightener 260 …
Number of citations: 0 elibrary.ru
АЙ ДРЕХЕР, МР СИВИК… - 2018 - elibrary.ru
Предлагаются волокнистые структуры, содержащие множество волокнистых элементов и одну или более нерастворимых в воде частиц, содержащих активные агенты, …
Number of citations: 2 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.